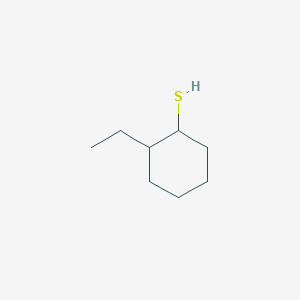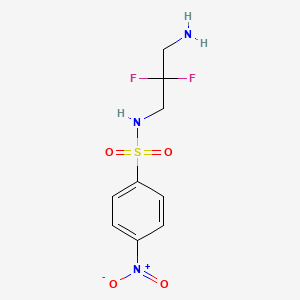![molecular formula C12H17NO B13312801 (2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine](/img/structure/B13312801.png)
(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine: is an organic compound characterized by a pyrrolidine ring substituted with a 3-methoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine typically involves the reaction of pyrrolidine with 3-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine nitrogen.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce any double bonds or carbonyl groups present in derivatives of this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
Chemistry: In organic synthesis, (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound may be studied for its potential biological activity, including its interaction with various enzymes and receptors. It could serve as a lead compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.
Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its derivatives might find applications in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound.
類似化合物との比較
- (E)-3-(2-Methoxyphenyl)-2-butenoic Acid
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl
Comparison: Compared to these similar compounds, (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine is unique due to its pyrrolidine ring structure, which imparts different chemical and biological properties
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(2S)-2-[(3-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(9-12)8-11-5-3-7-13-11/h2,4,6,9,11,13H,3,5,7-8H2,1H3/t11-/m0/s1 |
InChIキー |
IYXHWZSBBUXBCD-NSHDSACASA-N |
異性体SMILES |
COC1=CC=CC(=C1)C[C@@H]2CCCN2 |
正規SMILES |
COC1=CC=CC(=C1)CC2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


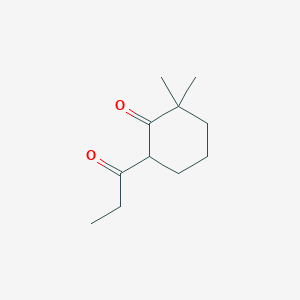
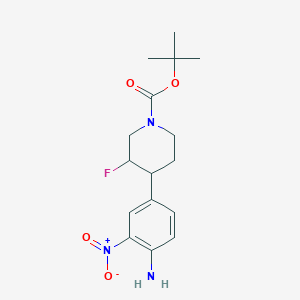
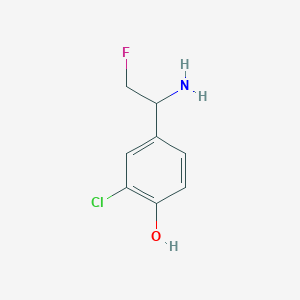
![2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13312737.png)
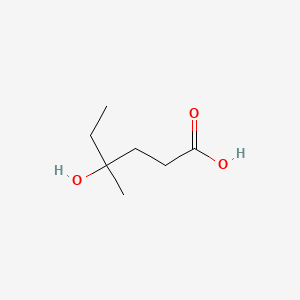
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid](/img/structure/B13312759.png)

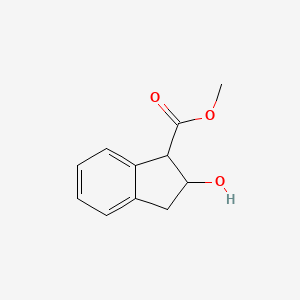
![4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13312783.png)
